

# Application Notes and Protocols for AZD7325 in GABAA Receptor Function Studies

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## Compound of Interest

Compound Name: AZD7325

Cat. No.: B1666233

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## Introduction

**AZD7325**, also known as BAER-101, is a potent and selective positive allosteric modulator (PAM) of  $\gamma$ -aminobutyric acid type A (GABAA) receptors.[1][2] It exhibits high affinity and functional selectivity for GABAA receptors containing  $\alpha 2$  and  $\alpha 3$  subunits, with minimal activity at  $\alpha 1$  and  $\alpha 5$  subunit-containing receptors.[2][3] This subtype selectivity profile suggests a potential for anxiolytic and anticonvulsant effects with a reduced liability for sedation and cognitive impairment, which are typically associated with non-selective benzodiazepines that act on  $\alpha 1$  and  $\alpha 5$  subunits, respectively.[2][3]

These application notes provide a comprehensive overview of **AZD7325**'s pharmacological profile and detailed protocols for its use in studying GABAA receptor function. The information is intended to guide researchers in designing and executing experiments to further elucidate the role of GABAA receptor subtypes in health and disease.

## Mechanism of Action

**AZD7325** is a positive allosteric modulator that binds to the benzodiazepine site of the GABAA receptor.[3] As a PAM, it does not activate the receptor directly but enhances the effect of the endogenous ligand, GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. The selectivity of **AZD7325** for  $\alpha 2$  and  $\alpha 3$

subunits is key to its therapeutic potential, as these subunits are predominantly associated with anxiolytic and anticonvulsant actions.[\[3\]](#)

## Quantitative Data

The following tables summarize the key quantitative data for **AZD7325** based on preclinical and clinical studies.

Table 1: In Vitro Binding Affinity (Ki) of **AZD7325** for Human GABAA Receptor Subtypes[\[1\]](#)

GABAA Receptor Subtype	Ki (nM)
$\alpha 1\beta 3\gamma 2$	0.5
$\alpha 2\beta 3\gamma 2$	0.3
$\alpha 3\beta 3\gamma 2$	1.3
$\alpha 5\beta 3\gamma 2$	230

Table 2: In Vitro Functional Efficacy of **AZD7325** at Human GABAA Receptor Subtypes (Compared to Diazepam)[\[3\]](#)

GABAA Receptor Subtype	Efficacy (% of maximal diazepam response)
$\alpha 1$	Neutral Antagonism
$\alpha 2$	~18%
$\alpha 3$	~15%
$\alpha 5$	~8%

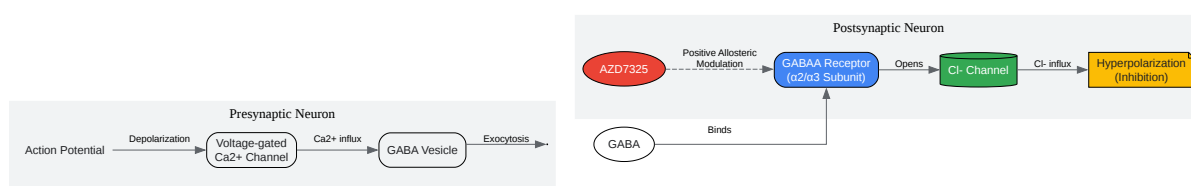
Table 3: In Vivo Receptor Occupancy of **AZD7325** in Humans (PET with  $[11C]$ -flumazenil)[\[3\]](#)

Oral Dose of AZD7325	Approximate Receptor Occupancy
2 mg	~50%
10 mg	>80%

Table 4: Preclinical In Vivo Efficacy of **AZD7325** in a Mouse Model of Dravet Syndrome (Hyperthermia-Induced Seizures)[4]

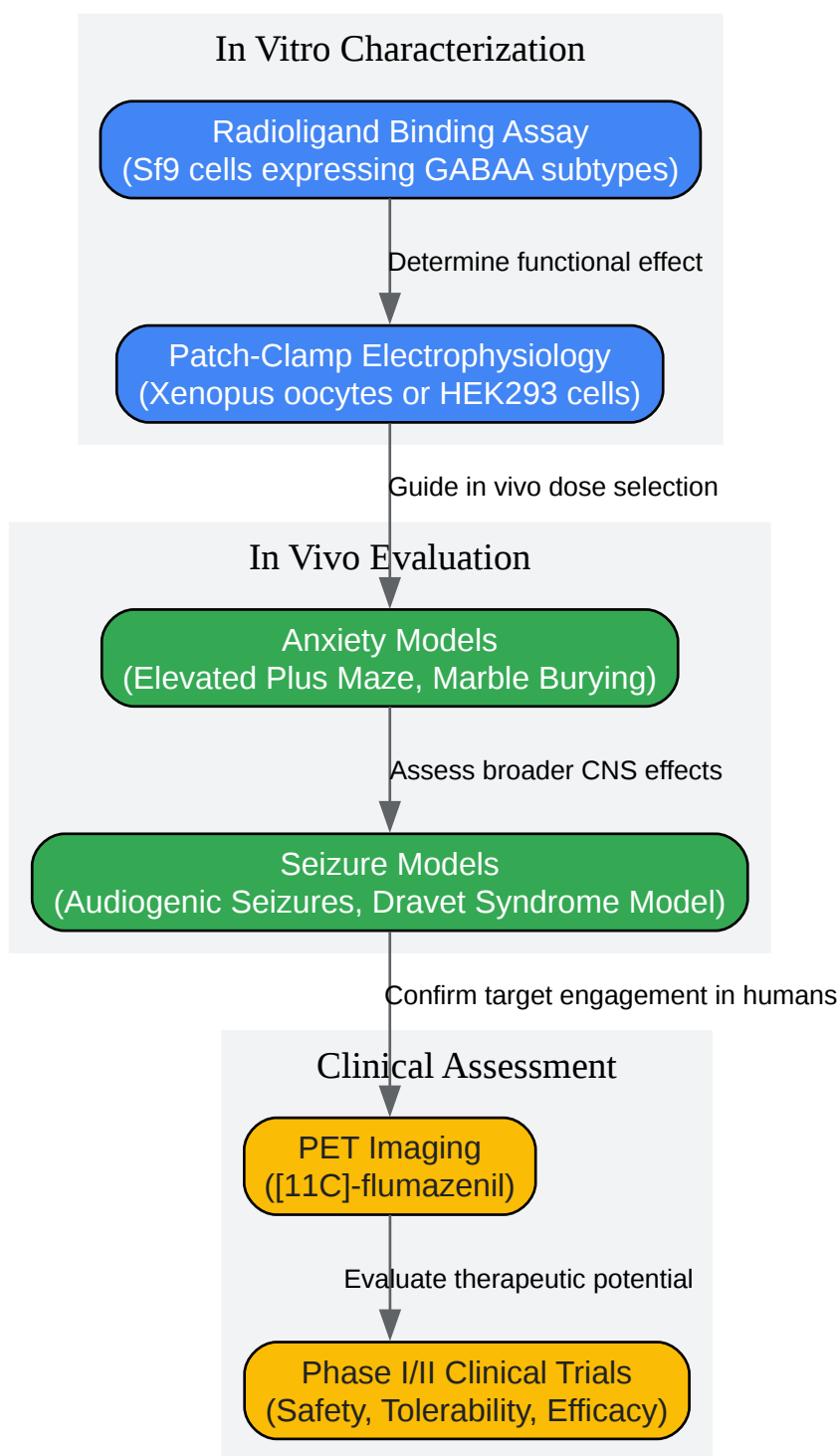
Oral Dose of AZD7325 (mg/kg)	Seizure Threshold (°C)
Vehicle	Not specified
10	Increased
17.8	Increased
31.6	Increased

## Signaling Pathways and Experimental Workflows



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Caption: Signaling pathway of **AZD7325** at a GABAergic synapse.



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